molecular formula C16H9FN2OS B3839986 (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B3839986
M. Wt: 296.3 g/mol
InChI Key: FKPQIBDANYVCJR-XYOKQWHBSA-N
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Description

The compound “(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile” (CAS: 298219-43-9) is an α,β-unsaturated nitrile derivative featuring a thiazole core substituted at position 4 with a 4-fluorophenyl group and a furan-2-yl moiety attached to the acrylonitrile scaffold .

Properties

IUPAC Name

(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQIBDANYVCJR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with α-haloketones to yield the thiazole ring.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the thiazole and furan rings through a Knoevenagel condensation reaction with malononitrile under basic conditions to form the desired enenitrile compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and furan rings are susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts ObservedReferences
Furan ring oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, RTDihydroxy intermediate (unstable)
Thiazole oxidationCrO<sub>3</sub>, glacial acetic acidThiazole N-oxide derivative
Acrylonitrile groupOzone, followed by reductive workupAldehyde or ketone derivatives

Key Findings :

  • Oxidation of the furan ring with KMnO<sub>4</sub> yields an unstable dihydroxy intermediate, which often undergoes further decomposition .

  • Chromium trioxide selectively oxidizes the thiazole sulfur to form a stable sulfoxide .

Reduction Reactions

The acrylonitrile group (-C≡N) and unsaturated bonds are primary reduction targets.

Reaction TypeReagents/ConditionsProducts ObservedReferences
Nitrile reductionH<sub>2</sub>, Pd/C, ethanol, 60°CPrimary amine derivative
Conjugated alkene reductionNaBH<sub>4</sub>, NiCl<sub>2</sub>, methanolSaturated propionitrile analog

Key Findings :

  • Catalytic hydrogenation reduces the nitrile to an amine while preserving the thiazole and furan rings .

  • Partial reduction of the α,β-unsaturated nitrile with NaBH<sub>4</sub>/NiCl<sub>2</sub> yields a saturated derivative without ring modification .

Substitution Reactions

Electrophilic substitution occurs preferentially on the fluorophenyl and thiazole rings.

Reaction TypeReagents/ConditionsProducts ObservedReferences
Fluorophenyl halogenationBr<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>3-Bromo-4-fluorophenyl derivative
Thiazole C-H activationPd(OAc)<sub>2</sub>, PPh<sub>3</sub>, aryl iodide5-Aryl-substituted thiazole analog

Key Findings :

  • Bromination occurs para to the fluorine atom on the phenyl ring due to electronic directing effects .

  • Palladium-catalyzed coupling modifies the thiazole ring at the 5-position, enabling diversification .

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated nitrile participates in [4+2] cycloadditions.

Reaction TypeReagents/ConditionsProducts ObservedReferences
Diels-Alder reactionCyclopentadiene, toluene, refluxBicyclic adduct (76% yield)
Thiazole ring-openingH<sub>2</sub>O<sub>2</sub>, NaOH, 80°CThioamide intermediate

Key Findings :

  • The acrylonitrile group acts as a dienophile, forming six-membered bicyclic structures with high regioselectivity .

  • Basic peroxide conditions cleave the thiazole ring to yield a thioamide, which can be further functionalized .

Biological Activity Correlations

Modifications via these reactions enhance bioactivity:

Derivative TypeTested ActivityIC<sub>50</sub>/EC<sub>50</sub>Study
Amine (reduction product)Anticancer (MCF-7 cells)12.4 µM
Brominated analogAntibacterial (E. coli)18.9 µg/mL

Key Trends :

  • Reduction to the amine improves anticancer potency by 3-fold compared to the parent compound .

  • Bromination enhances antibacterial efficacy, likely due to increased electrophilicity .

Stability and Degradation

The compound degrades under harsh conditions:

Stress ConditionDegradation PathwayHalf-LifeReferences
UV light (254 nm)[2+2] Cycloaddition of acrylonitrile48 hours
Strong acid (HCl, 1M)Hydrolysis of nitrile to amide<1 hour

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Reaction StepOptimal ConditionsYield ImprovementReferences
Knoevenagel condensationMicrowave irradiation, 100°C, 10 min89% → 94%
Thiazole ring formationFlow reactor, residence time 2 min72% → 88%

Unresolved Challenges

  • Regioselectivity : Competing substitution sites on the fluorophenyl and thiazole rings complicate product isolation .

  • Stereocontrol : E/Z isomerism in derivatives remains difficult to manage during reductions .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Selected Analogues
CAS No. Molecular Formula Substituents (Thiazole 4-position) Substituents (Prop-2-enenitrile)
298219-43-9 C₁₇H₁₀FN₃OS 4-Fluorophenyl Furan-2-yl
72740-57-9 C₁₈H₁₁FN₂S 4-Fluorophenyl Phenyl
919201-69-7 C₁₇H₁₀ClN₃S 4-Chlorophenyl Phenyl
Table 2: Activity Data for Related Compounds
Compound (CAS/ID) Biological Activity IC50/MIC Value Reference
CCG-63808 () RGS4 inhibition Cysteine-dependent
2j () Chalcone inhibitory activity IC50 = 4.7 µM
Thiazolyl hydrazone () Antifungal (Candida utilis) MIC = 250 µg/mL

Biological Activity

(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile, also known by its CAS number 298219-43-9, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H9FN2OS
  • Molecular Weight : 296.32 g/mol
  • IUPAC Name : (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
  • Physical Form : Solid
  • Purity : 90% .

Research indicates that compounds similar to (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile may exhibit various biological activities through different mechanisms:

  • Anti-inflammatory Activity : The compound may inhibit the NLRP3 inflammasome, which plays a critical role in neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this pathway could reduce neuronal cell death and inflammation .
  • Antimicrobial Properties : Similar thiazole derivatives have shown promising antimicrobial activity against various pathogens. Their efficacy is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific apoptotic pathways, potentially making it a candidate for cancer therapy .

Study 1: Inhibition of NLRP3 Inflammasome

A study conducted on the effects of thiazole derivatives indicated that (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile could effectively inhibit the NLRP3 inflammasome in vitro. This inhibition was linked to reduced levels of pro-inflammatory cytokines and protection against dopaminergic neuron loss in animal models of Parkinson's disease .

Study 2: Antimicrobial Activity

In a comparative analysis of various thiazole compounds, it was found that (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study 3: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of this compound demonstrated that it selectively induced apoptosis in breast cancer cell lines while sparing normal cells. The study highlighted its potential as a targeted therapy for specific cancer types .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NLRP3 inflammasome
AntimicrobialDisruption of bacterial cell membranes
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile, and how can reaction parameters be optimized?

Answer:
The synthesis involves a multi-step approach:

Thiazole Core Formation : Use Hantzsch thiazole synthesis with 4-fluorophenyl thioamide and α-bromoacetophenone derivatives. Optimize reaction time (12–24 hours) in ethanol under reflux .

Knoevenagel Condensation : React the thiazole intermediate with furan-2-ylacetonitrile using piperidine as a base in anhydrous DMF at 80°C. Yield improvements (≥75%) are achieved by slow addition of reactants over 2 hours.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes dimeric byproducts. Recrystallization in ethanol/water (3:1) enhances purity to >95% .

Basic: Which analytical techniques effectively characterize structural identity and purity?

Answer:

  • NMR Spectroscopy : 1H^1H NMR confirms the E-configuration (vinylic protons at δ 7.8–8.2 ppm; coupling constant J=1214HzJ = 12–14 \, \text{Hz}). 13C^{13}C NMR identifies nitrile (δ 115–120 ppm) and thiazole C–S (δ 165–170 ppm) .
  • HRMS : Accurately verifies molecular weight (e.g., [M+H]+^+ at m/z 337.0521) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures purity ≥95% .

Advanced: How can crystallographic data discrepancies (e.g., molecular packing) be resolved?

Answer:

  • Refinement Tools : Use SHELXL’s weighting scheme and TWIN/BASF commands to address twinning. Prioritize hydrogen-bonding motifs (e.g., C–H···N interactions forming R22^2_2(8) graph sets) during model building .
  • Validation Metrics : Target data-to-parameter ratios >15:1 and R1_1 < 0.05. For example, a recent study achieved R1_1 = 0.053 using 295 K data .

Advanced: What mechanistic insights does the α,β-unsaturated nitrile moiety provide for covalent inhibition?

Answer:

  • Binding Assays : Time-resolved FRET with terbium-labeled Gα subunits monitors real-time inhibition kinetics. SAR studies comparing inhibition IC50_{50} values between the parent compound and saturated analogs confirm electrophilicity dependence .
  • Structural Analysis : Co-crystallization with RGS4 (resolution ≤1.8 Å) reveals covalent bonding to Cys residues. Mass spectrometry (LC-MS/MS) identifies adducts (e.g., +119 Da from cysteine addition) .

Advanced: How do electronic properties of substituents influence reactivity?

Answer:

  • Computational Analysis : DFT calculations (B3LYP/6-311++G**) show the 4-fluorophenyl group increases thiazole electrophilicity (Mulliken charge: +0.23e), enhancing π-π stacking. The furan oxygen stabilizes intermediates via resonance (NBO charge: −0.45e) .
  • Comparative Studies : Non-fluorinated analogs exhibit 2.3-fold lower binding affinity to target proteins, highlighting fluorine’s electronic effects .

Basic: How can byproduct formation during thiazole synthesis be minimized?

Answer:

  • Reaction Optimization : Use slow addition of bromoketone derivatives to thioamide precursors (1 hour) in ethanol at 0°C. Catalytic ZnCl2_2 (5 mol%) reduces side reactions .
  • Monitoring : TLC (Rf_f = 0.5 in dichloromethane/methanol 95:5) tracks reaction progress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile

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